(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine
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Overview
Description
(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a 2,2-dimethylpropyl group attached to the nitrogen atom of the amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine typically involves the reaction of thiophen-3-ylmethanol with 2,2-dimethylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amine bond. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiophene ring can interact with aromatic residues in the binding site, while the amine group can form hydrogen bonds or ionic interactions with polar residues. These interactions can lead to changes in the conformation and activity of the target protein, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which is a simple sulfur-containing heterocycle.
2,5-Dimethylthiophene: A derivative with two methyl groups attached to the thiophene ring.
Thiophen-3-ylmethanol: A precursor in the synthesis of (2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2,2-dimethyl-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-10(2,3)8-11-6-9-4-5-12-7-9/h4-5,7,11H,6,8H2,1-3H3 |
InChI Key |
OPJFKZHTOOQSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=CSC=C1 |
Origin of Product |
United States |
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